AChE Inhibition vs. Structural Analogs
In a comparative Ellman spectrophotometric assay of coumarins isolated from Feroniella lucida roots, gosferol demonstrated the strongest acetylcholinesterase (AChE) inhibitory activity among all aglycone coumarins tested, with an IC₅₀ of 8.3 mM. This represents a 1.23-fold improvement over xanthoarnol (IC₅₀ = 10.2 mM) and a 1.60-fold improvement over marmesin (IC₅₀ = 13.3 mM) [1]. The only compound with comparable activity was the coumarin glycoside feronielloside (IC₅₀ = 16.9 mM), which was still approximately 2-fold less potent than gosferol.
| Evidence Dimension | Acetylcholinesterase (AChE) inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 8.3 mM |
| Comparator Or Baseline | Marmesin: IC₅₀ = 13.3 mM; Xanthoarnol: IC₅₀ = 10.2 mM; Feronielloside: IC₅₀ = 16.9 mM |
| Quantified Difference | Gosferol is 1.60-fold more potent than marmesin, 1.23-fold more potent than xanthoarnol, and 2.04-fold more potent than feronielloside |
| Conditions | Ellman spectrophotometric method; coumarins isolated from Feroniella lucida (Rutaceae) roots; BuOH crude extract fraction |
Why This Matters
For researchers investigating cholinergic dysfunction models, selecting gosferol over marmesin or xanthoarnol provides the highest potency aglycone AChE inhibitor from this botanical source, maximizing assay sensitivity at lower compound concentrations.
- [1] Phuwapraisirisan P. Acetylcholinesterase inhibitors from roots of Feroniella lucida. M.Sc. Thesis, Chulalongkorn University, 2007. DOI: 10.58837/CHULA.THE.2007.1043. View Source
